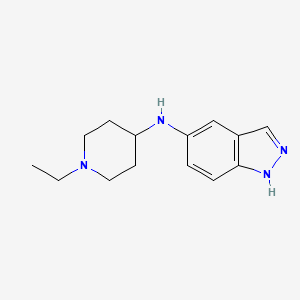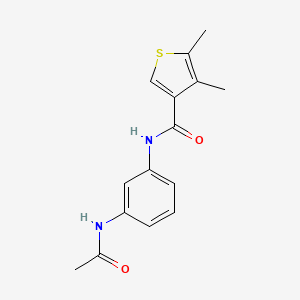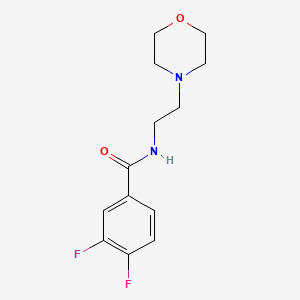![molecular formula C19H19ClFN3S B4702231 4-[4-(butan-2-yl)phenyl]-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4702231.png)
4-[4-(butan-2-yl)phenyl]-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-[4-(butan-2-yl)phenyl]-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a butyl-substituted phenyl group, and a chlorofluorobenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(butan-2-yl)phenyl]-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(butan-2-yl)phenyl]-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium azide or potassium cyanide. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like acetonitrile, dichloromethane, or water.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, alcohols, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Wirkmechanismus
The mechanism of action of 4-[4-(butan-2-yl)phenyl]-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. For example, its anticancer activity is attributed to its ability to inhibit the enzyme topoisomerase, which is essential for DNA replication in cancer cells. The compound may also interact with other cellular pathways, leading to apoptosis or cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
4-[4-(butan-2-yl)phenyl]-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure but different substituents.
Itraconazole: Another antifungal agent with a triazole ring and a more complex side chain.
Voriconazole: A broad-spectrum antifungal agent with a triazole ring and fluorinated side chains.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-(4-butan-2-ylphenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3S/c1-3-12(2)13-7-9-14(10-8-13)24-18(22-23-19(24)25)11-15-16(20)5-4-6-17(15)21/h4-10,12H,3,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFDPMQTDLAXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N2C(=NNC2=S)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-ethyl-8-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4702148.png)
![2-[(3,4-dichlorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4702164.png)
![3-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4702170.png)
![1-[(4-methylphenyl)sulfonyl]-N-2-pyridinyl-4-piperidinecarboxamide](/img/structure/B4702178.png)
![N-cyclohexyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702193.png)

![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4702198.png)
![N-CYCLOHEXYL-2-[2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B4702199.png)

![1-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B4702209.png)
![1-[(3-methylbenzyl)sulfonyl]azepane](/img/structure/B4702223.png)

![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B4702230.png)
![{2-bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4702232.png)
